molecular formula C18H9Br2ClO5 B288807 2-(4-chlorophenyl)-2-oxoethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate

2-(4-chlorophenyl)-2-oxoethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate

Cat. No. B288807
M. Wt: 500.5 g/mol
InChI Key: QZZDKQYBWFTAAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenyl)-2-oxoethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound belongs to the family of coumarin derivatives and has been synthesized using different methods.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-2-oxoethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate is not fully understood. However, it has been suggested that the compound exerts its anticancer activity by inducing apoptosis and inhibiting cell proliferation. It has also been reported to inhibit the activity of enzymes involved in the inflammatory response and to have antimicrobial activity by disrupting bacterial cell membranes.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-chlorophenyl)-2-oxoethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate can induce cell death in various cancer cell lines, including breast, lung, and colon cancer cells. The compound has also been shown to reduce inflammation in animal models of inflammatory diseases. Additionally, it has been found to have antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(4-chlorophenyl)-2-oxoethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate in lab experiments is its potential as a fluorescent probe for the detection of metal ions. However, the compound has limitations in terms of its solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 2-(4-chlorophenyl)-2-oxoethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate. One potential area of study is the development of new synthesis methods that can improve the yield and purity of the compound. Another area of research is the exploration of the compound's potential as a therapeutic agent for various diseases, including cancer and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its effects on various physiological processes.

Synthesis Methods

The synthesis of 2-(4-chlorophenyl)-2-oxoethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate has been reported by several researchers. The most common method involves the reaction of 6,8-dibromo-2-oxo-2H-chromene-3-carboxylic acid with 4-chlorobenzoyl chloride in the presence of triethylamine and 4-dimethylaminopyridine. This reaction leads to the formation of 2-(4-chlorophenyl)-2-oxoethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate.

Scientific Research Applications

2-(4-chlorophenyl)-2-oxoethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate has been extensively studied for its potential applications in various fields. It has been found to have anticancer, anti-inflammatory, and antimicrobial properties. The compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions.

properties

Product Name

2-(4-chlorophenyl)-2-oxoethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate

Molecular Formula

C18H9Br2ClO5

Molecular Weight

500.5 g/mol

IUPAC Name

[2-(4-chlorophenyl)-2-oxoethyl] 6,8-dibromo-2-oxochromene-3-carboxylate

InChI

InChI=1S/C18H9Br2ClO5/c19-11-5-10-6-13(18(24)26-16(10)14(20)7-11)17(23)25-8-15(22)9-1-3-12(21)4-2-9/h1-7H,8H2

InChI Key

QZZDKQYBWFTAAT-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)COC(=O)C2=CC3=CC(=CC(=C3OC2=O)Br)Br)Cl

Canonical SMILES

C1=CC(=CC=C1C(=O)COC(=O)C2=CC3=CC(=CC(=C3OC2=O)Br)Br)Cl

Origin of Product

United States

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